

# Tripropionin (CAS 139-45-7): A Technical Guide to its Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tripropionin*

Cat. No.: *B086974*

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## Abstract

**Tripropionin** (CAS 139-45-7), a triglyceride composed of glycerol and three molecules of propionic acid, has emerged as a versatile molecule in various research and development domains. This technical guide provides an in-depth overview of the core research applications of **Tripropionin**, focusing on its role in drug delivery, its metabolic effects on lipid profiles, and its anaplerotic potential in cellular metabolism. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for professionals in the field.

## Introduction

**Tripropionin**, also known as glyceryl tripropionate, is a short-chain triglyceride that is readily hydrolyzed in vivo to glycerol and propionic acid.<sup>[1][2]</sup> This metabolic characteristic underpins its diverse biological activities and therapeutic potential. Its physical and chemical properties, including its role as a solvent and emulsifier, further expand its utility in pharmaceutical formulations.<sup>[3][4]</sup> This guide will delve into the primary research areas where **Tripropionin** is actively being investigated.

## Drug Delivery Applications

**Tripropionin**'s biocompatibility and ability to form stable nanoemulsions make it an attractive vehicle for the delivery of hydrophobic drugs.[5] Its use in lipid-stabilized nanodroplets has been shown to effectively encapsulate therapeutic agents, offering a promising platform for targeted drug delivery.

## Quantitative Data: Nanoparticle-based Drug Delivery

The following table summarizes the key performance metrics of **Tripropionin**-based nanodroplets for the delivery of the anti-cancer drug combretastatin A4.

Parameter	Value	Reference
Encapsulation Efficiency	~76%	[5]
Drug Concentration	~1.3 mg/mL	[5]
Release Profile	Sustained release observed for up to 7 days	[6]

## Experimental Protocol: Preparation of Tripropionin-based Nanoparticles

This protocol describes a general method for the preparation of drug-loaded **Tripropionin** nanoparticles using the emulsion-solvent evaporation technique.

Materials:

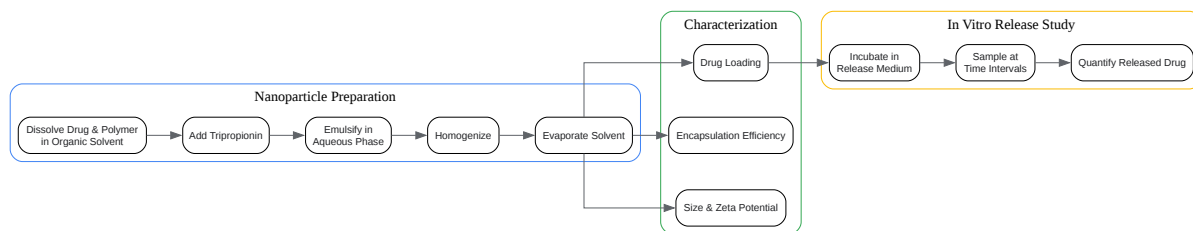
- **Tripropionin**
- Hydrophobic drug (e.g., combretastatin A4)
- Polymeric stabilizer (e.g., PLGA)
- Organic solvent (e.g., dichloromethane)
- Aqueous phase (e.g., deionized water with a surfactant like polyvinyl alcohol)
- Homogenizer

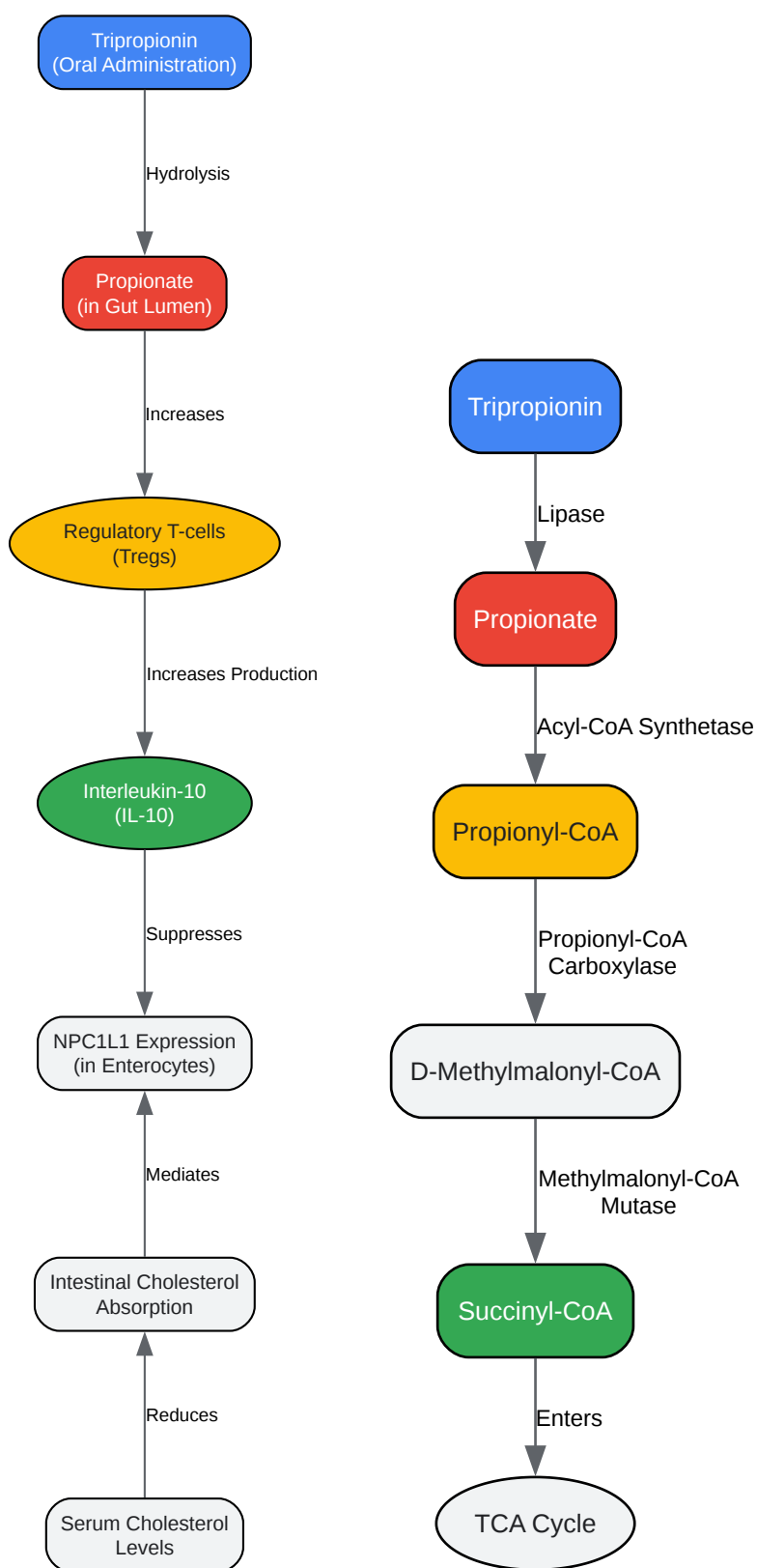
- Rotary evaporator

Method:

- Dissolve the hydrophobic drug and the polymeric stabilizer in the organic solvent.
- Add **Tripropionin** to this organic phase.
- Prepare the aqueous phase containing a surfactant.
- Add the organic phase to the aqueous phase dropwise while continuously stirring to form a primary emulsion.
- Subject the primary emulsion to high-speed homogenization to reduce the droplet size and form a nanoemulsion.
- Remove the organic solvent using a rotary evaporator under reduced pressure.
- The resulting aqueous suspension contains the drug-loaded **Tripropionin** nanoparticles.
- The nanoparticles can be collected by centrifugation and washed to remove any unencapsulated drug and excess surfactant.
- Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

## Experimental Workflow: Drug Encapsulation and Release





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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